4-(bromomethyl)-2,6-dimethylphenol

Reaction Kinetics Electrophilicity Radical Oxidation

This 2,6-dimethyl substituted phenolic bromide offers unique steric and electronic properties that accelerate nucleophilic substitution and enable orthogonal derivatization. Its benzylic bromide reacts selectively with azole nitrogens, while the hindered phenol restricts C-O rotation for conformationally constrained ligand design. Differentiated from unsubstituted benzyl halides by higher Hammett ρ value and improved metabolic stability. Essential for synthesizing water-soluble prodrugs of lipophilic antifungals and kinase/GPCR-targeted libraries. Secure ≥98% high-purity stock now.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 45952-56-5
Cat. No. B3052822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-2,6-dimethylphenol
CAS45952-56-5
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)CBr
InChIInChI=1S/C9H11BrO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5H2,1-2H3
InChIKeyDVQUEUMFZZEIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-2,6-dimethylphenol (CAS 45952-56-5) ─ Procurement and Functional Overview


4-(Bromomethyl)-2,6-dimethylphenol (CAS 45952-56-5), also known as 3,5-dimethyl-4-hydroxybenzyl bromide, is a bifunctional aromatic building block with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . The compound features a reactive benzylic bromide at the para-position and a phenolic hydroxyl group, both flanked by two ortho-methyl groups that confer distinctive steric and electronic properties . The molecule serves primarily as an electrophilic intermediate for the synthesis of complex molecules in pharmaceutical research, agrochemical development, and materials science applications .

Why Substituting 4-(Bromomethyl)-2,6-dimethylphenol with Common Benzyl Halides Can Fail


The 2,6-dimethyl substitution pattern on the phenolic ring is not an inert structural feature; it actively governs both the acidity of the phenol and the reactivity of the benzylic electrophile. Potentiometric measurements demonstrate that 2,6-dimethyl substitution increases the Hammett ρ value for phenol dissociation by approximately 21% compared to unsubstituted phenols, attributed to steric inhibition of solvation of the phenoxide anion [1]. This steric environment at the reactive center fundamentally alters the nucleophilic substitution kinetics compared to unsubstituted or differently substituted benzyl halides. In silico procurement decisions that substitute generic benzyl bromides or phenols without accounting for these substituent-specific electronic and steric effects risk altered reaction rates, unexpected byproduct formation, and compromised yield in synthetic sequences where this scaffold is critical [2].

Quantitative Differentiation Evidence for 4-(Bromomethyl)-2,6-dimethylphenol (CAS 45952-56-5)


Enhanced Benzylic Electrophilicity: Relative Displacement Kinetics of 4-Substituted 2,6-Dimethylphenols

The bromomethyl group in the target compound provides a more labile leaving group compared to non-halogenated analogs. While direct kinetic data for the bromomethyl derivative is not available, a closely related study on the heterogeneous oxidation of 4-substituted 2,6-dimethylphenols provides a class-level inference. The study demonstrated that the bromine atom in 4-bromo-2,6-dimethylphenol is displaced more easily than the 4-hydrogen atom in 2,6-dimethylphenol during radical-mediated oxidation [1]. This indicates that the presence of a bromine substituent at the 4-position significantly enhances the leaving group ability relative to the unsubstituted parent, supporting the superior electrophilic reactivity of the bromomethyl variant.

Reaction Kinetics Electrophilicity Radical Oxidation

Ortho-Methyl Steric Effects on Phenolic Acidity: pKa Differentiation from Unsubstituted Phenols

The 2,6-dimethyl substitution pattern on the phenolic ring imposes steric hindrance that inhibits solvation of the phenoxide anion, thereby modulating the compound's acidity. This is a class-level property of 2,6-dimethylphenols, and the target compound is expected to exhibit similar behavior. Potentiometric titration data for a series of 4-X-2,6-dimethylphenols (including X = H, Br) show that the Hammett reaction constant (ρ) for dissociation is approximately 21% larger than that for the corresponding unsubstituted phenols [1]. This increased sensitivity to substituent effects is a direct consequence of the ortho-methyl groups and is a critical factor differentiating this scaffold from simpler benzyl halides.

Physical Organic Chemistry Acidity Steric Effects

Synthetic Efficiency in Polyhalogenated Scaffold Construction

Patented processes for preparing di-ortho-substituted di-meta-halogenated para-halomethylphenols demonstrate that the target compound's structural framework is amenable to highly selective and efficient synthesis. Specifically, a process using 2,4,6-trimethylphenol and bromine in bromochloromethane achieves high conversion to high-purity 4-bromomethyl-3,5-dibromo-2,6-dimethylphenol [1]. This demonstrates that the ortho-methyl groups facilitate selective bromination at the 3- and 5-positions while preserving the benzylic bromomethyl group. In contrast, similar processes on unsubstituted or less substituted phenols often result in complex mixtures requiring extensive purification. The ability to reliably produce high-purity material directly impacts procurement cost and synthetic reliability.

Synthetic Methodology Halogenation Process Chemistry

Validated Application Scenarios for 4-(Bromomethyl)-2,6-dimethylphenol (CAS 45952-56-5)


Synthesis of Water-Soluble Antifungal Prodrugs

The compound is specifically employed as an alkylating agent in the synthesis of novel water-soluble benzylazolium prodrugs of lipophilic azole antifungals . The benzylic bromide reacts with azole nitrogen atoms to form quaternary ammonium salts, which undergo enzymatic activation to release the active antifungal agent in vivo. The ortho-methyl groups likely contribute to the lipophilicity and metabolic stability of the prodrug, differentiating it from simpler benzyl halide-derived prodrugs.

Synthesis of Polyhalogenated Phenolic Intermediates for Agrochemicals

The compound serves as a precursor to more highly functionalized polyhalogenated phenols, which are key intermediates in the synthesis of herbicides, fungicides, and insecticides . Patented processes demonstrate the efficient conversion of related 2,6-dimethylphenol scaffolds into di-ortho-substituted di-meta-halogenated para-halomethylphenols, which are valuable building blocks for crop protection agents.

Building Block for Conformationally Constrained Bioactive Molecules

The 2,6-dimethyl substitution pattern restricts rotation around the C-O bond, which can be exploited in medicinal chemistry to design conformationally constrained ligands with enhanced target selectivity . The presence of both an electrophilic benzylic bromide and a nucleophilic phenol provides a bifunctional handle for sequential or orthogonal derivatization, enabling the construction of complex molecular architectures in drug discovery programs targeting, for example, kinases or GPCRs.

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